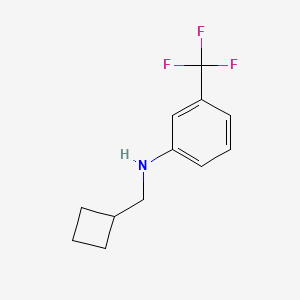

N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3N/c13-12(14,15)10-5-2-6-11(7-10)16-8-9-3-1-4-9/h2,5-7,9,16H,1,3-4,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPDOUGUGIVBSGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)CNC2=CC=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50700306 | |

| Record name | N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887590-49-0 | |

| Record name | N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50700306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline typically involves the reaction of 3-(trifluoromethyl)aniline with cyclobutylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran under reflux conditions to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amine derivatives.

Substitution: Brominated or nitrated aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics position it as a promising candidate in drug discovery. The trifluoromethyl group is particularly beneficial in medicinal chemistry due to its ability to modify the pharmacokinetic properties of drugs.

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. For instance, derivatives of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline have shown potential as antimicrobial agents in preliminary studies .

- Opioid Receptor Modulation : Similar compounds have been investigated for their binding affinities to opioid receptors, suggesting that this compound could be explored for analgesic properties .

- Anti-influenza Agents : The incorporation of trifluoromethyl groups into aniline derivatives has been linked to the development of anti-influenza agents, highlighting the compound's potential in treating viral infections .

Organic Synthesis

This compound serves as an important building block in organic synthesis. Its unique structure allows chemists to create a variety of derivatives through functionalization processes.

- Synthesis of Complex Molecules : The compound can be utilized in multicomponent reactions to synthesize complex carbon skeletons with trifluoromethyl groups, which are valuable in creating biologically active molecules .

- Derivatization Potential : The presence of both the trifluoromethyl and cyclobutyl groups allows for diverse derivatization strategies, enabling the production of novel compounds with tailored properties for specific applications .

Materials Science

In materials science, this compound can be utilized to develop advanced materials with unique thermal and mechanical properties.

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer formulations, potentially enhancing the thermal stability and chemical resistance of polymers due to the presence of the trifluoromethyl group.

- Coatings and Adhesives : Its unique chemical structure may also contribute to the formulation of specialized coatings and adhesives with improved performance characteristics, such as water repellency and durability.

Case Study 1: Antimicrobial Evaluation

A study assessed various derivatives of this compound for their antimicrobial activity against common pathogens. Results indicated that certain modifications led to enhanced efficacy compared to traditional antibiotics, suggesting a new avenue for developing antimicrobial agents.

Case Study 2: Opioid Receptor Binding

Research into structurally related compounds revealed that modifications similar to those present in this compound could significantly influence binding affinities at opioid receptors. This finding underscores the importance of trifluoromethyl substitution in designing new analgesics.

Mechanism of Action

The mechanism of action of N-(cyclobutylmethyl)-3-(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets by increasing lipophilicity and electronic effects. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Chemical Properties

The nature of the N-substituent profoundly influences physical properties such as molecular weight, lipophilicity (logP), and reactivity. Below is a comparative analysis:

Table 1: Physical Properties of Selected 3-(Trifluoromethyl)aniline Derivatives

Key Observations:

- Reactivity: Allyl-substituted derivatives (e.g., N-allyl-3-(trifluoromethyl)aniline) can participate in further reactions like Diels-Alder cycloadditions, whereas cyclobutylmethyl derivatives are more chemically inert .

- Electronic Effects: The -CF₃ group deactivates the aromatic ring, reducing electrophilic substitution reactivity. However, substituents like dimethylamino (in 1ak) donate electron density via resonance, partially countering this effect .

Biological Activity

N-(Cyclobutylmethyl)-3-(trifluoromethyl)aniline, identified by its CAS number 1094341-18-0, is an organic compound notable for its unique trifluoromethyl and cyclobutylmethyl substituents. This article discusses its biological activity, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance the lipophilicity and metabolic stability of drugs. The cyclobutylmethyl moiety contributes to the compound's structural diversity, potentially affecting its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C12H14F3N |

| Molecular Weight | 239.24 g/mol |

| CAS Number | 1094341-18-0 |

| Solubility | Insoluble in water |

Synthesis Pathways

Multiple synthetic routes have been explored for the preparation of this compound. These methods often involve the introduction of the trifluoromethyl group followed by cyclobutylmethyl substitution on an aniline scaffold. The synthesis typically employs standard organic reactions such as nucleophilic substitutions and coupling reactions.

Anticancer Properties

Recent studies have indicated that compounds with similar structural characteristics exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of trifluoromethyl anilines have shown potent activity against A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer) cells, with IC50 values in the nanomolar range .

- Case Study : A derivative structurally related to this compound demonstrated an IC50 of 83 nM against MDA-MB-231 cells, suggesting that the trifluoromethyl group may play a crucial role in enhancing biological activity through improved binding interactions with cellular targets .

The mechanism underlying the anticancer effects of compounds like this compound may involve inhibition of tubulin polymerization, a critical process for cell division. Inhibition of this process leads to cell cycle arrest and apoptosis in cancer cells .

Pharmacological Targets

This compound may interact with several pharmacological targets:

Toxicity and Safety Profile

While specific toxicity data for this compound is limited, structurally similar compounds have been reported to exhibit varying degrees of toxicity. The trifluoromethyl group can enhance toxicity profiles; thus, careful evaluation is necessary during drug development.

Q & A

Q. Basic Characterization Techniques

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., DMSO-d₆ solvent) confirms substituent positions and electronic environments .

- Mass Spectrometry : Determines molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and intermolecular interactions (e.g., orthorhombic systems in Schiff base derivatives) .

- Microanalysis : Validates elemental composition (C, H, N) with <0.4% deviation .

What role does the trifluoromethyl group play in modulating biological activity?

Advanced Structure-Activity Relationship

The electron-withdrawing trifluoromethyl (-CF₃) group enhances:

- Lipophilicity : Improves membrane permeability.

- Metabolic Stability : Reduces oxidative degradation.

In Schiff base derivatives, the -CF₃ group correlates with antifungal activity (e.g., zone of inhibition >15 mm against Candida albicans) .

How can computational methods predict binding interactions of this compound with biological targets?

Q. Advanced Computational Modeling

- Molecular Docking : Used to study interactions with tubulin (e.g., dinitroaniline derivatives bind to plant α-tubulin via nitro group coordination) .

- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

What are effective strategies for evaluating antimicrobial efficacy?

Q. Methodological Guidance

- Disk Diffusion Assays : Measure zones of inhibition against fungal pathogens (e.g., Aspergillus niger) (Figure 10 in ).

- MIC Determination : Quantify minimum inhibitory concentrations using broth dilution methods.

How do structural modifications (e.g., cyclobutylmethyl substituents) affect pharmacokinetic properties?

Q. Advanced Pharmacokinetic Analysis

- Cyclobutylmethyl Groups : Introduce steric hindrance, potentially improving target selectivity but reducing solubility.

- Comparative Studies : Aromatic substituents (e.g., naphthalene) enhance π-π stacking but may increase toxicity .

What safety precautions are critical when handling this compound?

Q. Basic Laboratory Safety

- PPE : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation.

- Emergency Protocols : Follow SDS guidelines for aniline derivatives, including eye wash and emergency showers .

What synthetic challenges arise from introducing cyclobutylmethyl groups?

Q. Advanced Synthetic Challenges

- Steric Hindrance : Limits reaction efficiency; mitigated by microwave-assisted heating .

- Regioselectivity : Controlled using phase-transfer catalysts or low-temperature conditions.

How does X-ray crystallography contribute to understanding molecular conformation?

Methodological Structural Analysis

X-ray studies reveal:

- Crystal Packing : Orthorhombic systems in Schiff base derivatives.

- Intermolecular Interactions : Hydrogen bonding and van der Waals forces stabilize crystal lattices .

What are the implications of trifluoromethyl group orientation on electronic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.